![molecular formula C34H39IN2S2 B13788805 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and various alkylating agents. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The purification process might include recrystallization, chromatography, or distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, benzothiazolium salts are often studied for their potential as fluorescent probes or bioactive molecules. They may exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.
Medicine
In medicine, compounds similar to 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide are investigated for their therapeutic potential, including their use as drugs or diagnostic agents.
Industry
In industry, these compounds may be used in the development of dyes, pigments, or materials with specific optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethylbenzothiazolium iodide
- 2-Methyl-3-ethylbenzothiazolium iodide
- 3-Propyl-2-[(E)-3-(3-((E)-3-[3-propyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide
Uniqueness
What sets 3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide apart from similar compounds is its unique structural features, which may confer specific chemical reactivity or biological activity. These unique properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C34H39IN2S2 |
|---|---|
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(E)-3-[(3E)-3-[(E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)but-3-en-2-ylidene]-5,5-dimethylcyclohexen-1-yl]but-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C34H39N2S2.HI/c1-7-35-28-13-9-11-15-30(28)37-32(35)19-17-24(3)26-21-27(23-34(5,6)22-26)25(4)18-20-33-36(8-2)29-14-10-12-16-31(29)38-33;/h9-21H,7-8,22-23H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NRVYPJSJNZQZEC-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C(/C)\C3=C/C(=C(\C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=C(C)C3=CC(=C(C)C=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


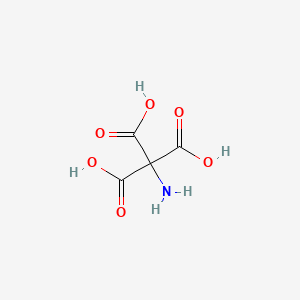
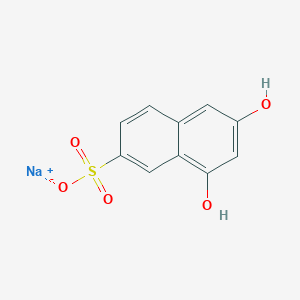
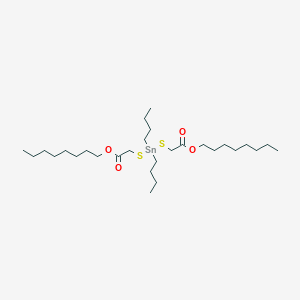
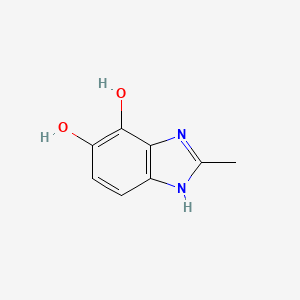
![Thymine,[2-14C]](/img/structure/B13788745.png)
![1H-Purine, 6-[(2-methylpropyl)thio]-](/img/structure/B13788752.png)

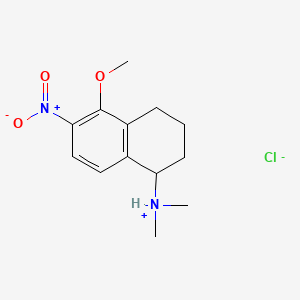
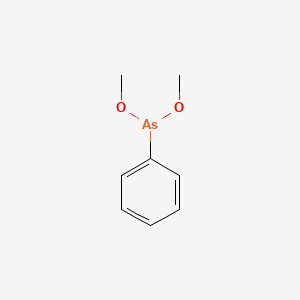

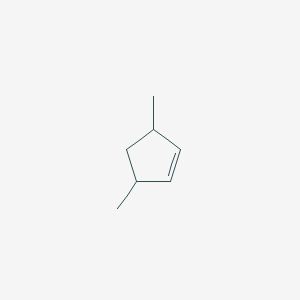
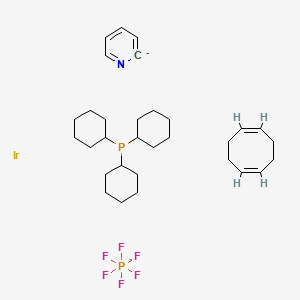
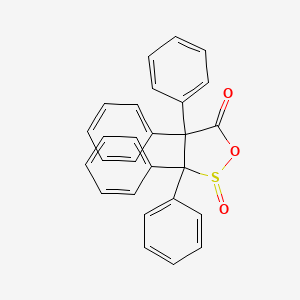
![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
